

Tanerasertib: A Deep Dive into a Mutant-Selective AKT1 E17K Inhibitor

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Compound of Interest

Compound Name: *Tanerasertib*

Cat. No.: *B15606804*

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Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention. A key node in this pathway is the serine/threonine kinase AKT. The activating mutation E17K in the AKT1 isoform is a clinically validated oncogenic driver found in various solid tumors, including breast, endometrial, and prostate cancers. While pan-AKT inhibitors have shown some clinical activity, their utility has been hampered by on-target toxicities associated with the inhibition of wild-type AKT isoforms, such as hyperglycemia, diarrhea, and rash. **Tanerasertib** (ALTA-2618) is a first-in-class, orally bioavailable, allosteric, and covalent inhibitor designed to selectively target the AKT1 E17K mutation, offering a promising new approach to precision oncology.

Mechanism of Action

Tanerasertib is a highly selective inhibitor of the AKT1 E17K mutant. Its mechanism of action is twofold: allosteric inhibition and covalent binding. It binds to an allosteric site on the AKT1 protein, a site distinct from the ATP-binding pocket, and specifically targets the lysine residue introduced by the E17K mutation. This covalent interaction leads to the irreversible inactivation of the mutant protein. By selectively targeting the E17K variant, **tanerasertib** is designed to avoid the inhibition of wild-type AKT1 and other isoforms like AKT2, thereby minimizing the on-

target toxicities associated with pan-AKT inhibitors. This high degree of selectivity is predicted to allow for more potent and sustained suppression of the oncogenic signaling driven by the AKT1 E17K mutation.

Preclinical Data

The preclinical development of **tanerasertib** has demonstrated its high potency and selectivity for the AKT1 E17K mutation, leading to significant anti-tumor activity in various cancer models.

In Vitro Potency and Selectivity

Cellular signaling assays were employed to assess the ability of **tanerasertib** to suppress the phosphorylation of AKT at the S473 residue (pAKT S473), a key marker of AKT activation. These studies revealed the high potency and selectivity of **tanerasertib** for the AKT1 E17K mutant.

Parameter	Value	Reference
EC50 (AKT1 E17K)	7 nM	[1]
Selectivity over WT AKT1	22-fold	[1]
Selectivity over WT AKT2	140-fold	[1]
IC50 (AKT1 E17K)	< 15 nM	[2]

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of **tanerasertib** was evaluated in patient-derived xenograft (PDX) models of various cancers harboring the AKT1 E17K mutation. Oral administration of **tanerasertib** resulted in dose-dependent and prolonged anti-tumor effects, including tumor regressions and complete responses, without significant toxicity.

Cancer Type (PDX Model)	Dose (Oral, Once Daily)	Outcome	Tolerability	Reference
HR+/HER2low Breast Cancer	10 mg/kg/d	Tumor regressions	Well-tolerated	[1] [2]
HR+/HER2low Breast Cancer	30 mg/kg/d	Complete responses (sustained for 60 days)	No significant body weight loss or hyperglycemia	[1]
Triple-Negative Breast Cancer (TNBC)	10 mg/kg/d	Tumor regressions	Well-tolerated	[1] [2]
Endometrial Cancer	10 mg/kg/d	Tumor regressions	Well-tolerated	[1] [2]

Experimental Protocols

While detailed, step-by-step protocols for the preclinical evaluation of **tanerasertib** are not yet publicly available in full peer-reviewed publications, the following methodologies have been described in conference abstracts and press releases.

Structure-Based Drug Design

The discovery of **tanerasertib** was guided by a structure-based design approach. This involved leveraging proprietary co-crystal structures to develop a refined pharmacophore consensus model. This model then fueled iterative computational chemistry efforts to design novel small molecules with the potential for covalent binding to the mutant lysine of AKT1 E17K[\[1\]](#).

Cellular Signaling Assays for Potency and Selectivity

Lead molecules were identified and characterized through cellular signaling assays that assessed the suppression of pAKT S473. While specific cell lines and antibody concentrations have not been disclosed, this methodology typically involves the following steps:

- Cell Culture: Culturing cancer cell lines known to express either wild-type AKT or the AKT1 E17K mutation.

- **Compound Treatment:** Treating the cells with varying concentrations of **tanerasertib**.
- **Protein Extraction:** Lysing the cells to extract total protein.
- **Western Blotting:** Separating the proteins by size using gel electrophoresis, transferring them to a membrane, and probing with specific antibodies against pAKT S473 and total AKT to determine the extent of inhibition.

Pharmacokinetic (PK) Assessments

Rapid pharmacokinetic assessments were conducted in multiple preclinical species, including mice, rats, dogs, and cynomolgus monkeys^[1]. These studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Molecules with low clearance and high oral bioavailability were prioritized for further in vivo testing.

Patient-Derived Xenograft (PDX) Model Studies

The in vivo efficacy of **tanerasertib** was evaluated in PDX models. This methodology generally entails:

- **Tumor Implantation:** Implanting tumor fragments from patients with AKT1 E17K-mutant cancers into immunocompromised mice.
- **Treatment Administration:** Once tumors are established, orally administering **tanerasertib** to the mice at various dose levels and schedules.
- **Efficacy Assessment:** Regularly measuring tumor volume to assess anti-tumor activity.
- **Tolerability Monitoring:** Monitoring the animals for signs of toxicity, such as changes in body weight and blood glucose levels.

Clinical Development

Tanerasertib is currently being evaluated in a Phase 1/1b clinical trial, AKTive-001 (NCT06533059), in patients with advanced solid tumors harboring the AKT1 E17K mutation. The first patient was dosed in late 2024^{[3][4][5]}.

AKTive-001 Trial Design

The AKTive-001 study is an open-label, multicenter trial consisting of two parts: a dose-escalation phase (Part 1) and a dose-expansion phase (Part 1b)[6][7].

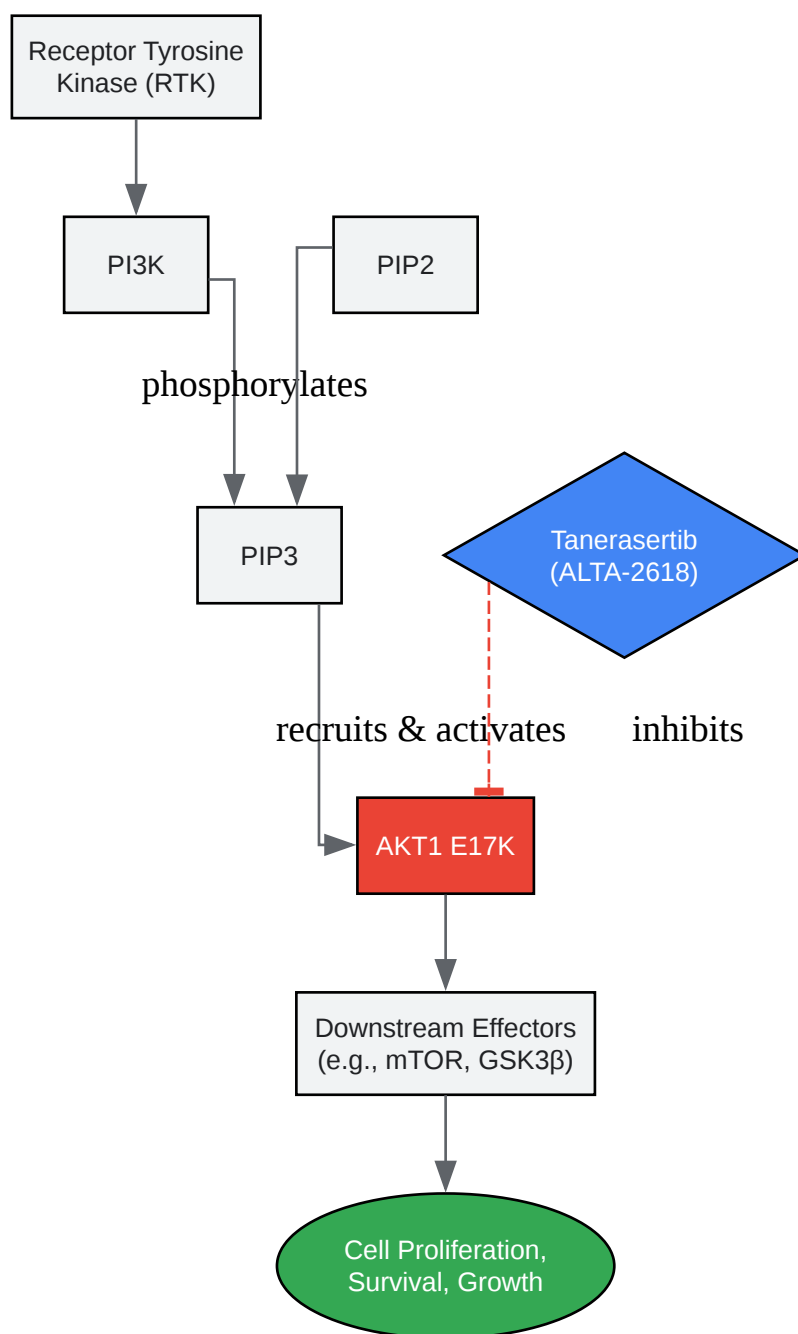
- Part 1: Dose Escalation: This phase aims to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of **tanerasertib**.
- Part 1b: Dose Expansion: This phase will further evaluate the safety, tolerability, and preliminary anti-tumor activity of **tanerasertib** in specific patient cohorts with AKT1 E17K-mutant cancers[7].

Key Eligibility Criteria

Inclusion Criteria	Exclusion Criteria
Histologically confirmed diagnosis of a solid tumor with an AKT1 E17K mutation[6].	Prior treatment with PI3K and/or mTOR inhibitors[6].
Unresectable or metastatic disease[6].	Known KRAS, NRAS, HRAS, or BRAF genomic alterations in the tumor[6].
Progression on, intolerance to, or declined prior standard-of-care therapy[6].	Known condition that prohibits swallowing or absorbing an oral medication[6].
Evaluable or measurable disease per RECIST v1.1[6].	
ECOG performance status of 0 or 1[6].	
Adequate organ function[6].	

Visualizations

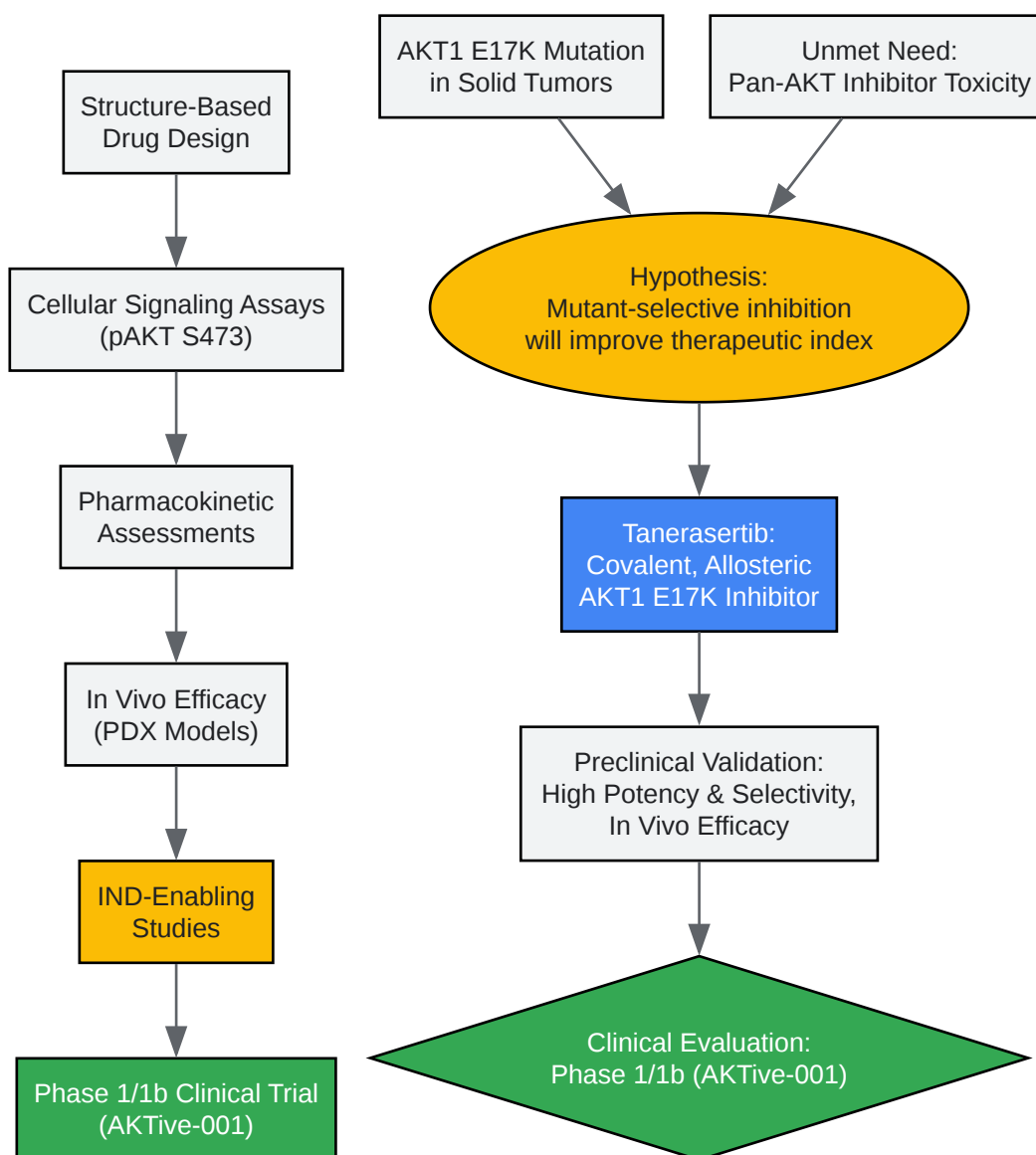
Signaling Pathway



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Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of **tanerasertib** on AKT1 E17K.

Experimental Workflow



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